![molecular formula C27H20O8 B2854023 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate CAS No. 898447-44-4](/img/structure/B2854023.png)
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
The compound “4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate” is a complex organic molecule that contains a benzofuran moiety, a chromenone moiety, and a benzoate moiety with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a chromenone ring, and a benzoate group with three methoxy substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Computational Investigation
A computational study on a related benzofuran coumarin derivative was conducted to explore its electronic properties, including the highest occupied and lowest unoccupied molecular orbitals, theoretical bandgap energy, and electrostatic potential map. The study provided insights into the compound's reactivity and potential applications in materials science (Mallikarjunaiah et al., 2021).
Synthesis and Cytotoxic Evaluation
Research has been done on the synthesis of novel hexahydroquinoline derivatives containing the benzofuran moiety, followed by an evaluation of their cytotoxic effects against human hepatocellular carcinoma cell lines. This study highlights the potential of benzofuran derivatives in the development of new anticancer drugs (El-Deen et al., 2016).
Thermal and Photochemical Properties
The thermal and photochemical rearrangement of substituted benzofuran epoxides was explored, revealing valuable information on the stability and reactivity of these compounds under different conditions. This research is crucial for understanding the properties of benzofuran derivatives for various scientific applications (Adam et al., 1994).
Antimycobacterial Analogues
A study focused on synthesizing furo[3,2-f]chromene analogues of an antimycobacterial compound, demonstrating significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. This research underscores the potential of benzofuran derivatives in developing new treatments for mycobacterial infections (Alvey et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O8/c1-30-23-11-16(12-24(31-2)26(23)32-3)27(29)33-17-8-9-21-18(13-17)19(14-25(28)35-21)22-10-15-6-4-5-7-20(15)34-22/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGOQJPNYGWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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